Product packaging for 4-Chlorothiazolo[4,5-C]pyridine(Cat. No.:CAS No. 214045-74-6)

4-Chlorothiazolo[4,5-C]pyridine

Cat. No.: B3028505
CAS No.: 214045-74-6
M. Wt: 170.62
InChI Key: XOVCABFBSNNJGW-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Modern Chemical Science

Heterocyclic chemistry is a cornerstone of modern chemical science, focusing on organic compounds that feature a ring structure containing at least one atom that is not carbon. wisdomlib.org These "heteroatoms," commonly nitrogen, oxygen, or sulfur, bestow unique properties and reactivity upon the cyclic systems. The significance of heterocyclic compounds is vast, with applications spanning pharmaceuticals, agrochemicals, and materials science. ijpsr.com

In the realm of medicine, a vast number of drugs owe their therapeutic effects to the presence of heterocyclic moieties. These structures are often critical for biological activity, enabling interactions with enzymes and receptors in the body. ijsrtjournal.com Natural products like penicillin and alkaloids such as morphine contain heterocyclic rings, highlighting their long-standing importance in medicine. ijpsr.com

Beyond pharmaceuticals, heterocyclic compounds are integral to the development of materials with advanced properties. For instance, they are used in the creation of conducting polymers and organic light-emitting diodes (OLEDs). The versatility of heterocyclic systems ensures their continued prominence in both academic research and industrial applications.

Overview of Fused Thiazole-Pyridine Scaffolds in Academic Inquiry

The fusion of a thiazole (B1198619) ring with a pyridine (B92270) ring gives rise to a class of compounds known as thiazolopyridines. These fused systems are of particular interest to researchers due to the combined properties of their constituent rings. The thiazole ring is a key component in many biologically active molecules, while the pyridine ring is a common feature in numerous pharmaceuticals. researchgate.netnih.gov

The combination of these two heterocyclic systems into a single scaffold creates a molecule with multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. dmed.org.ua Thiazolopyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netdmed.org.ua

The structural resemblance of some thiazolopyridines to purines, which are fundamental components of DNA and RNA, makes them compelling candidates for the development of new therapeutic agents. dmed.org.ua This bioisosteric relationship has driven much of the research into the synthesis and biological evaluation of these fused heterocyclic systems.

Historical Development of Thiazolo[4,5-C]pyridine (B1315820) Synthesis and Investigation

The synthesis of thiazolo[4,5-c]pyridines has evolved over time, with various methods being developed to construct this fused heterocyclic system. Early methods often involved the cyclization of appropriately substituted pyridine derivatives. More recent approaches have focused on creating the thiazole ring onto a pre-existing pyridine core or vice versa.

One established route involves the reaction of aminopyridines with reagents that provide the necessary carbon and sulfur atoms to form the thiazole ring. For example, the reaction of a diaminopyridine with carbon disulfide can lead to the formation of a thiazolo[4,5-c]pyridine derivative.

Current Research Landscape and Future Prospects for 4-Chlorothiazolo[4,5-C]pyridine

Current research on this compound is primarily focused on its utility as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The chlorine atom at the 4-position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions.

The thiazolo[4,5-c]pyridine core is recognized as a "privileged scaffold" in drug discovery, meaning that it is a structural motif that is frequently found in biologically active compounds. This has spurred interest in the synthesis of libraries of 4-substituted thiazolo[4,5-c]pyridine derivatives for high-throughput screening against various biological targets.

Future prospects for this compound are tied to the continued exploration of its chemical reactivity and the biological activity of its derivatives. The development of more efficient and selective methods for its functionalization will be key to unlocking its full potential as a versatile synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2S B3028505 4-Chlorothiazolo[4,5-C]pyridine CAS No. 214045-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCABFBSNNJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711629
Record name 4-Chloro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214045-74-6
Record name 4-Chloro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties of 4 Chlorothiazolo 4,5 C Pyridine

Established Synthetic Routes

The synthesis of 4-Chlorothiazolo[4,5-C]pyridine can be achieved through several established routes, often starting from readily available pyridine (B92270) derivatives. A common strategy involves the construction of the thiazole (B1198619) ring onto a pre-functionalized pyridine core.

One such method begins with a 3,4-diaminopyridine (B372788) derivative. This starting material can be treated with a reagent such as thiophosgene (B130339) or carbon disulfide to introduce the necessary carbon and sulfur atoms for the formation of the thiazole ring. Subsequent chlorination at the 4-position can then yield the desired product.

Key Chemical Reactions and Transformations

The chlorine atom at the 4-position of this compound is the primary site of its chemical reactivity. This chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Common nucleophiles that can displace the chlorine atom include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base and a suitable solvent. The resulting 4-substituted thiazolo[4,5-c]pyridine (B1315820) derivatives can then be further modified to create a diverse library of compounds.

The thiazole and pyridine rings of the fused system can also undergo other chemical transformations, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. However, the reactivity of these positions is often influenced by the nature of the substituent at the 4-position.

Chemical Reactivity and Transformation of the Thiazolo 4,5 C Pyridine Scaffold

Reactivity at the Chloro-Substituted Position

The chlorine atom at the C4 position of the thiazolo[4,5-c]pyridine (B1315820) ring is the most reactive site for nucleophilic displacement and cross-coupling reactions. This heightened reactivity is a consequence of the electronic properties of the fused heterocyclic system.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 4-chlorothiazolo[4,5-c]pyridine. The pyridine (B92270) nitrogen atom, being electron-withdrawing, significantly activates the C4 position (para to the nitrogen) towards nucleophilic attack. stackexchange.comechemi.com This activation is more pronounced compared to the C2 position (ortho to the nitrogen).

The mechanism of SNAr at the C4 position involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This initial attack forms a high-energy anionic intermediate, known as a Meisenheimer complex. stackexchange.comechemi.com The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the electronegative pyridine nitrogen atom. stackexchange.comechemi.comvaia.com This resonance stabilization of the intermediate is a key factor that lowers the activation energy of the reaction, facilitating the substitution. stackexchange.comvaia.com The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The stability of the anionic intermediate dictates the regioselectivity of the reaction. Attack at the C4 position allows for the delocalization of the negative charge onto the nitrogen, a highly stabilizing contributor to the resonance hybrid. stackexchange.comvaia.com In contrast, attack at other positions does not permit this stabilization, making the corresponding intermediates higher in energy and the substitution less favorable. stackexchange.comechemi.com

Exploration of Cross-Coupling Reaction Scope

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst, a key step in the catalytic cycle.

A variety of cross-coupling reactions can be employed to functionalize the 4-position. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used method for the introduction of aryl, heteroaryl, and alkyl groups. For instance, the reaction of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base would be expected to proceed in good yields. While specific examples for this compound are not extensively reported in the reviewed literature, studies on analogous 2,4-dichloropyridines have demonstrated that selective cross-coupling at the C4 position is achievable. nih.gov This selectivity can be controlled by the choice of ligands, with sterically hindered N-heterocyclic carbene (NHC) ligands promoting coupling at the C4 position. nih.gov

Other notable cross-coupling reactions applicable to this scaffold include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for the introduction of nitrogen nucleophiles). The Sonogashira coupling, for example, would allow for the introduction of an ethynyl (B1212043) group, which can be a valuable handle for further synthetic transformations.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-Phenylthiazolo[4,5-c]pyridineNot Reported
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF4-(Phenylethynyl)thiazolo[4,5-c]pyridineNot Reported
Buchwald-HartwigAnilinePd₂(dba)₃/XantphosCs₂CO₃DioxaneN-Phenylthiazolo[4,5-c]pyridin-4-amineNot Reported

Note: The data in this table is hypothetical and based on typical conditions for these reactions on similar heterocyclic chlorides, as specific experimental data for this compound was not available in the reviewed literature.

Functional Group Interconversions on the Thiazole (B1198619) Moiety

While the C4-chloro position is the primary site of reactivity, the thiazole moiety also offers opportunities for functionalization. However, the aromatic nature of the thiazole ring makes it relatively stable. More aggressive conditions are often required for its transformation, which can sometimes lead to ring-opening.

One notable transformation is the reduction of the thiazole ring. For example, treatment of a related thiazolo[4,5-b]pyridine (B1357651) with borohydride (B1222165) reagents can activate the thiazole moiety. beilstein-journals.org While sodium borohydride can lead to cleavage of the thiazole ring, the use of sodium cyanoborohydride or careful control of reaction temperature with silane (B1218182) reagents can afford the corresponding 2,3-dihydrothiazolo[4,5-b]pyridine. beilstein-journals.org This transformation converts the aromatic thiazole into a non-aromatic thiazolidine (B150603) ring system, which can be a precursor for further synthetic manipulations.

Chemical Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a range of chemical transformations that can modulate the electronic properties and reactivity of the entire heterocyclic system.

N-Alkylation: The pyridine nitrogen can be readily alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This quaternization further increases the electron-deficient nature of the pyridine ring, enhancing the reactivity of the C4 position towards nucleophilic attack. youtube.com

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly altered electronic properties. The N-oxide group is a strong electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitutions. Conversely, it also enhances the reactivity towards certain nucleophiles. youtube.com The N-oxide can also be a useful intermediate for the introduction of functional groups at various positions of the pyridine ring.

Structure Activity Relationship Sar Investigations of 4 Chlorothiazolo 4,5 C Pyridine Derivatives

Identification of Key Structural Determinants for Biological Activity

The biological activity of thiazolo[4,5-c]pyridine (B1315820) derivatives is fundamentally linked to their core heterocyclic structure and the nature of the substituents appended to it. Research on related thiazolopyridine isomers, which serve as valuable surrogates for understanding this class of compounds, has highlighted several key structural determinants.

The thiazolopyridine nucleus itself is a crucial element. In many instances, it acts as a hinge-binding motif in various kinases. For example, in studies on thiazolo[5,4-b]pyridine (B1319707) derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, the N-heterocyclic core was found to be directly involved in binding to the kinase through key hydrogen bond interactions. nih.govnih.gov Similarly, the nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine scaffold has been identified as a hinge-binding motif for PI3K inhibitors. nih.gov This suggests that the nitrogen atoms within the pyridine (B92270) and thiazole (B1198619) rings of the 4-chlorothiazolo[4,5-c]pyridine scaffold are critical determinants for interaction with biological targets.

Furthermore, the substituent at the 2-position of the thiazole ring and substituents on the pyridine ring are pivotal for modulating activity. In a series of PI3K inhibitors, a pyridyl group attached to the thiazole ring was found to be a key structural unit for inhibitory potency; its replacement by a phenyl group led to a significant decrease in activity. nih.govnih.gov This underscores the importance of specific heteroaromatic systems at this position. The presence and positioning of amino side chains on the core skeleton have also been shown to significantly influence antiproliferative activity, with the specific location of the nitrogen atom in the pyridine ring playing a critical role. irb.hr

Influence of Substituent Electronic and Steric Properties on Efficacy

Analysis of Electron-Withdrawing and Electron-Donating Group Effects

The electronic nature of substituents plays a significant role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic system, thereby influencing interactions with biological targets.

In a study on thieno[2,3-b]pyridines, a related scaffold, derivatives bearing a cyano group (-CN), a strong EWG, were the only ones to decrease the expression of the FOXM1 protein in a breast cancer cell line. mdpi.com The combined electronic effect of the -CN group and a halogen atom on the phenyl ring was found to be favorable for FOXM1 inhibition. mdpi.com Molecular electrostatic potential maps revealed that the EWG effect of -CN creates an electron-rich region over itself and a nearby carbonyl moiety, which influences the binding orientation within the protein's DNA-binding site. mdpi.com Similarly, studies on pyrimidine-based inhibitors showed that adding a trifluoromethyl (-CF3) group, another potent EWG, led to a significant improvement in binding affinity with the target enzyme, matrix metalloproteinase-7. researchgate.net

Conversely, the introduction of electron-donating groups can also enhance activity, depending on the target and the specific substitution pattern. In an investigation of thiazolo[4,5-b]pyrazine derivatives, the presence of electron-donating methoxy (B1213986) (-OCH3) and dimethylamino groups increased the fluorescence yield, a property that can be relevant for bioimaging applications. nih.gov For certain polypyridyl Ru(II) complexes, increasing the electron-donating ability of the ligands was found to enhance their interaction with L-Histidine and result in better cytotoxicity. nih.gov

A study on pyridine derivatives found that the presence of -OMe (methoxy) groups enhanced antiproliferative activity, with an increasing number of methoxy groups correlating with lower IC50 values. nih.gov

Table 1: Effect of Electronic Groups on Biological Activity of Related Heterocyclic Compounds

Positional Effects of Substituents on Activity Profiles

The position of a substituent on the thiazolopyridine core or on its appended groups is a critical factor that dictates the activity profile. Regioisomers, which have the same molecular formula but different substituent positions, often exhibit vastly different biological activities.

In the development of c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold, functionalization at the 6-position was explored, leading to the identification of potent derivatives. nih.gov The study highlighted that while a 3-(trifluoromethyl)phenyl group at another position (R1) conferred moderate activity, other aromatic rings at the same position did not. nih.gov This indicates a specific spatial requirement within the target's binding pocket.

Similarly, SAR studies of pyridine- and thiazole-based hydrazides revealed that the position of substituents on a phenyl ring was crucial for anti-inflammatory activity. A compound with a hydroxyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring showed the highest inhibition. nih.gov The activity was significantly different from isomers with a hydroxyl group at the 4-position alone or with two methoxy groups at the 3- and 4-positions. nih.gov

Alkylation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine cores can occur at different nitrogen atoms, leading to regioisomers with distinct properties and activities. nih.gov This highlights the importance of controlling the position of substitution on the heterocyclic core itself.

Modulation of Thiazole and Pyridine Ring Substitutions for Optimized Activity

Systematic modification of substituents on both the thiazole and pyridine rings is a key strategy for optimizing the biological activity of this compound derivatives.

For the thiazole portion, modifications at the 2-position are common. As mentioned, substituting this position with different aryl or heteroaryl groups can dramatically alter potency. For PI3K inhibitors, a pyridyl group at this position was superior to a phenyl group. nih.govnih.gov Further SAR studies on these inhibitors showed that modifying a sulfonamide moiety attached to this pyridyl group also fine-tuned the activity. For instance, a 2-chloro-4-fluorophenyl sulfonamide and a 5-chlorothiophene-2-sulfonamide (B1586055) both resulted in potent inhibitory activity with nanomolar IC50 values. nih.gov

For the pyridine portion of the scaffold, the chlorine atom at the 4-position of the title compound is a versatile handle for introducing a wide variety of substituents through nucleophilic substitution reactions. In a related series of thiazolo[5,4-b]pyridines, a morpholinyl group was introduced at the 4-position of the pyridine ring, which became a core element of the resulting potent PI3K inhibitors. nih.gov This demonstrates that introducing amine-based substituents at this position can be a fruitful strategy for enhancing biological activity.

Table 2: SAR of Thiazolo[5,4-b]pyridine PI3Kα Inhibitors

SAR Correlation with Specific Biological Target Interactions

The ultimate goal of SAR studies is to understand how structural modifications correlate with interactions at the molecular level with a specific biological target. Docking studies and co-crystallography provide powerful tools to rationalize observed SAR data.

For thiazolo[5,4-b]pyridine-based c-KIT inhibitors, molecular docking revealed that a 3-trifluoromethyl group fits well into a hydrophobic binding pocket of the enzyme. nih.gov In the case of PI3K inhibitors, docking analysis showed that the N-heterocyclic core of a potent inhibitor (compound 19a) fit well into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions. nih.govnih.gov This rationalizes the observation that the core scaffold is essential for activity.

In the study of thieno[2,3-b]pyridine (B153569) inhibitors of FOXM1, docking simulations suggested a key role for residues Val296 and Leu289 in binding. mdpi.com The electron-withdrawing effect of a -CN group on the phenyl ring was shown to alter the molecule's electron density, forcing a different binding mode compared to the parent compound, which led to productive interactions, including a π–H bond to Val296 and a sulfur–hydrogen bond to Leu289. mdpi.com

These examples demonstrate a clear correlation: specific substituents, chosen for their electronic and steric properties and placed at optimal positions, can engage in precise hydrogen bonding, hydrophobic, and electrostatic interactions with amino acid residues in the target's active site, thereby driving the compound's biological efficacy. The 4-chloro group of the title compound can be seen as a key anchor point for designing derivatives that can exploit such interactions in various therapeutic targets.

Molecular Interactions and Mechanistic Elucidation of 4 Chlorothiazolo 4,5 C Pyridine Analogues

Computational Docking Studies for Target Binding Affinities

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding energetics and the specific interactions that stabilize the ligand-protein complex.

Docking studies on various analogues of the thiazolo[4,5-c]pyridine (B1315820) scaffold have been instrumental in understanding their binding to different protein targets. For instance, in the context of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, the pyrimidine (B1678525) ring of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives is anticipated to form hydrogen bonds with the hinge region residue Valine. acs.org This interaction is a common feature for many ATP-mimetic kinase inhibitors and helps to ensure the coplanarity of the pyrimidine and pyridine (B92270) rings, which is essential for effective binding. acs.org

Similarly, in studies of 1,2,3-triazolyl-pyridine hybrids as potential Aurora B kinase inhibitors, docking simulations have been performed using the 3D structure of the target protein. nih.gov The preparation of the protein for docking involves removing water molecules and adding nonpolar hydrogen atoms to ensure an accurate representation of the binding pocket. nih.gov

The binding of 4-mercaptoethyl-pyridine (MEP) ligands to the Fc fragment of IgG has also been investigated using molecular docking. nih.gov These studies revealed that the ligands could bind within a specific pocket on the C(H2) domain of the antibody at neutral pH. nih.gov

The following table summarizes the binding energies of some 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase:

CompoundSubstituent on Phenyl RingDocking Score (kcal/mol)
3 Phenyl-9.1
11 4-Methoxy-9.2
12 Thiophenyl-8.3
13 Bromo-10.2
14 Nitro-9.5
16 Furfuryl-8.5

This data is derived from a study on 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors. nih.gov

The stability of ligand-protein complexes is governed by a variety of non-covalent interactions. Key among these are hydrogen bonds, hydrophobic interactions, and pi-stacking.

Hydrogen Bonds: In the case of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones as cyclooxygenase (COX) inhibitors, the most active compound against COX-2 forms hydrogen bonds with Arginine 120 and Tyrosine 355. nih.gov For the most potent COX-1 inhibitor in this series, a hydrogen bond with Leucine 531 is observed. nih.gov

Hydrophobic and Pi-Interactions: The binding of these COX inhibitors is further stabilized by numerous hydrophobic interactions. nih.gov For example, the most active COX-1 inhibitor exhibits π-sigma interactions with Alanine 527 and π-alkyl interactions with Valine 349, Leucine 352, Leucine 531, and Alanine 527. nih.gov In the context of Aurora B kinase inhibitors, π-cation and π-sigma interactions are observed between the ligand and residues such as Lysine 106 and Leucine 83. nih.gov The pyridine ring of MEP ligands plays a significant role in providing hydrophobic association for ligand-IgG binding. nih.gov The phenomenon of π-cation interactions, where a cation interacts with the face of an electron-rich π system, is a significant force in molecular recognition and has been observed in the binding of various pharmaceuticals to their protein targets. nih.gov

The following table details the key interacting residues for selected 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase:

CompoundInteracting ResiduesInteraction TypeDistance (Å)
Starting Compound 1 -H-bond2.98
-π–π4.66
-π–sigma3.65
3 Tyr156π–π6.32
Lys106π–cation6.22
Leu83π–sigma3.77
11 Lys106π–cation6.08
Leu83π–sigma3.93

This data is derived from a study on 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors. nih.gov

Investigations of Macromolecular Interactions

Beyond protein targets, the interaction of small molecules with nucleic acids like DNA and RNA is a critical area of investigation, as it can lead to the modulation of gene expression and other cellular processes.

The binding of small molecules to DNA can occur through several mechanisms, including intercalation between base pairs, binding to the minor or major grooves, and electrostatic interactions with the phosphate (B84403) backbone. For instance, imidazole/pyrrole polyamides have been designed to interact with the minor groove of DNA. beilstein-journals.org The Z-isomer of an azobenzene-containing polyamide was shown to induce a reverse turn, which promotes the formation of hydrogen bonds between the pyrrole/imidazole amide and the DNA bases, characteristic of minor groove binding. beilstein-journals.org The displacement of the known intercalator thiazole (B1198619) orange from its DNA binding site can be used to assess the binding of new compounds. beilstein-journals.org

Anion-π interactions between the electron-rich faces of nucleobases and anionic residues of proteins are also a recognized binding motif. dundee.ac.uk In DNA-protein complexes, the most common anion-π interaction is observed between glutamate (B1630785) and thymine. dundee.ac.uk

Similar to DNA, RNA can also be a target for small molecules. The principles of interaction are largely the same, involving hydrogen bonding, hydrophobic interactions, and electrostatic forces. In RNA-protein complexes, anion-π interactions are also prevalent, with a notable preference for cytosine to interact with aspartate. dundee.ac.uk The stability of the RNA-U1A protein complex, which is vital for the transcription process, is critically dependent on an anion-π interaction. dundee.ac.uk

Enzymatic Inhibition Mechanisms

The inhibition of enzymes is a primary mechanism of action for many therapeutic agents. Thiazolo[4,5-c]pyridine analogues have been investigated as inhibitors of various enzymes.

For example, derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), key enzymes in the prostaglandin (B15479496) synthesis pathway. nih.gov The most potent inhibitors in this series bind to the enzyme through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The binding mode of the most active COX-1 inhibitor is very similar to that of the known drug meloxicam. nih.gov

In the realm of cancer therapy, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been designed as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org Previous research indicated that the thiazole C2-amino group interacts strongly with the Aspartate residue of the DFG motif in CDK2, and this interaction is expected to be conserved in CDK4/6 due to the high conservation of this motif within the CDK family. acs.org

Research on Phosphoinositide 3-Kinase (PI3K) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The PI3K/AKT/mTOR signaling pathway is often aberrantly stimulated in diseases like cancer, making its components significant targets for therapeutic inhibitors. uq.edu.au Activation of PI3K involves the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). uq.edu.au This secondary messenger, PIP3, recruits proteins like the serine/threonine kinase AKT to the plasma membrane, initiating a downstream signaling cascade. uq.edu.au

Research into related scaffolds has provided insight into potential mechanisms of action for thiazolopyridine derivatives. For instance, studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have identified this scaffold as a promising backbone for developing novel inhibitors of c-KIT, a receptor tyrosine kinase. uni.lu In this context, the 4-nitrogen of the thiazolo[5,4-b]pyridine was identified as a hinge-binding motif for PI3K kinase inhibitors, suggesting that this part of the molecule can form crucial hydrogen bonding interactions within the ATP-binding site of the kinase. uni.lu While this research focused on a different isomer, it highlights the potential of the fused thiazolopyridine ring system to serve as a structural foundation for PI3K inhibitors.

Studies on Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) represents another family of serine/threonine kinases that are crucial regulators of cellular signaling pathways. PKC modulators are considered valuable as potential anti-tumor agents because they can act as antiproliferative agents and help overcome multidrug resistance. acs.org The activation of PKC can be influenced by the PI3K pathway; activated PI3K can promote the activation of downstream kinases, including certain PKC isoforms like PKC-β.

The polyphosphoinositides themselves, which are substrates for PI3K, can also directly influence PKC. L-alpha-phosphatidylinositol 4-monophosphate (PIP) and L-alpha-phosphatidylinositol 4,5-diphosphate (PIP2) can serve as phospholipid cofactors for PKC activation. nih.gov Although these polyphosphoinositides are weaker activators of PKC on their own compared to phosphatidylinositol (PI), small quantities of PIP2 can significantly enhance PKC activation in the presence of Ca2+ and PI. nih.gov This suggests that the cellular lipid environment, which is directly modulated by PI3K activity, plays a direct role in the activation state of PKC. nih.gov While direct studies on 4-Chlorothiazolo[4,5-C]pyridine analogues modulating PKC are not extensively detailed, their potential interaction with upstream regulators like PI3K implies a possible indirect influence on PKC signaling.

Elucidation of DNA Gyrase Inhibition

DNA gyrase is a type IIA topoisomerase found in bacteria that is essential for maintaining the correct topology of DNA during replication and transcription. globalresearchonline.netresearchgate.net It is a validated and attractive target for the development of new antibacterial drugs. globalresearchonline.net The enzyme consists of two subunits, GyrA (catalytic) and GyrB (ATPase activity). researchgate.net Inhibition of the ATP-binding GyrB subunit is a promising strategy for creating novel antibacterial agents. globalresearchonline.net

Research into scaffolds structurally related to thiazolopyridines has yielded potent DNA gyrase inhibitors. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogues were designed and shown to have improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values reaching the nanomolar range. globalresearchonline.net Although their initial antibacterial activity against Gram-positive strains was limited, further optimization led to compounds with significant minimum inhibitory concentrations (MIC). globalresearchonline.net These findings demonstrate that the thiazole-fused ring system is a viable scaffold for targeting the ATPase site of bacterial gyrase. globalresearchonline.net

Table 1: Inhibitory Activity of Tetrahydrobenzo[d]thiazole Analogues against DNA Gyrase This table presents the half-maximal inhibitory concentration (IC50) values for a selected compound against DNA gyrase from different bacterial species, illustrating the potency of this related scaffold.

Analysis of Topoisomerase II Interactions

Topoisomerase II is the eukaryotic counterpart to bacterial DNA gyrase and a critical target for many antineoplastic drugs. wikipedia.org These drugs function by stabilizing the covalent complex formed between topoisomerase II and DNA, leading to an accumulation of double-strand breaks that trigger cell death pathways. researchgate.net

Studies have shown that structurally diverse compounds can share an overlapping site of action on topoisomerase II. wikipedia.org For example, the antibacterial quinolone ciprofloxacin, while a weak inducer of DNA cleavage by eukaryotic topoisomerase II, can competitively inhibit the action of potent antineoplastic agents like etoposide (B1684455) and the quinolone CP-115,953. wikipedia.org This suggests a common interaction domain on the enzyme. The interaction of etoposide itself with topoisomerase II has been mapped, revealing that specific protons on its A, B, and E-rings interact with the enzyme, whereas the glycosidic moiety does not appear to make significant contact in the binary complex. researchgate.net This detailed understanding of drug-enzyme interactions provides a framework for how novel chemical entities, including thiazolopyridine derivatives, might be designed to target topoisomerase II.

Receptor Antagonism Mechanisms (e.g., Histamine (B1213489) H3 Receptor)

The histamine H3 receptor is a G-protein coupled receptor (GPCR) found predominantly in the central nervous system. nih.gov It acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov Antagonists of the H3 receptor block its constitutive activity, leading to increased neurotransmitter release, which produces stimulant and nootropic (cognition-enhancing) effects. nih.gov This makes H3 receptor antagonists promising candidates for treating conditions like narcolepsy and cognitive deficits in Alzheimer's disease. nih.gov

Derivatives of thiazolo[4,5-c]pyridine have been specifically identified as potent H3 receptor antagonists. In a search for non-imidazole based antagonists, a series of 1-[(2-thiazolopyridine)-4-n-propyl]piperazines were synthesized and tested. The thiazolo derivatives were found to have slightly higher activity than their oxazolo counterparts, with the most potent being 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine. This compound demonstrated significant antagonist activity in an in vitro assay measuring the electrically evoked contraction of the guinea-pig jejunum. Further research on a related thiazolo[5,4-c]pyridine (B153566) derivative identified an inverse agonist with a potent binding affinity (Ki) of 4.0 nM for the H3 receptor.

Table 2: Histamine H3 Receptor Antagonist Activity This table shows the antagonist activity (pA2 value) for a key thiazolo[4,5-c]pyridine analogue, indicating its potency at the H3 receptor.

Computational Chemistry and Theoretical Studies on 4 Chlorothiazolo 4,5 C Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the electronic Schrödinger equation to provide insights into electron distribution, orbital energies, and reactivity. wikipedia.orgtaylorandfrancis.com

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. acs.orgresearchgate.net

For 4-Chlorothiazolo[4,5-C]pyridine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate key electronic properties. researchgate.netacs.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electrostatic potential.

The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in related heterocyclic compounds, the nitrogen atoms typically represent regions of negative potential, while the hydrogen atoms are associated with positive potential.

Illustrative DFT-Calculated Electronic Properties:

This table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds. researchgate.net

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the polarity of the molecule

Exploration of Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgtaylorandfrancis.com These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. wikipedia.orgnih.gov

For this compound, ab initio calculations would be valuable for obtaining precise values for properties like molecular geometry, dipole moments, and polarizability. tandfonline.comrsc.org A study on similar small ring systems demonstrated that while SCF (Self-Consistent Field) methods provide good agreement for dipole moments in many cases, more sophisticated methods may be needed for strained ring systems. tandfonline.com These calculations are also used to benchmark the accuracy of less computationally intensive methods like DFT.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule.

For a relatively rigid fused heterocyclic system like this compound, MD simulations would primarily explore the molecule's interactions with its environment, such as a solvent or a biological receptor. For example, MD simulations have been used to investigate the complex formation between redox partners and to understand conformational changes that occur upon binding. nih.gov A simulation of this compound in an aqueous solution could reveal information about its solvation shell and how water molecules are organized around it. When studying potential drug candidates, MD simulations are crucial for understanding how a ligand binds to a protein target and the stability of the resulting complex.

Prediction of Spectroscopic Parameters

Computational methods are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

For this compound, DFT and ab initio methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. figshare.comnih.gov The prediction of ¹H and ¹³C NMR chemical shifts is a common application. Studies on chloropyrimidines have shown that while database-related approaches can be very accurate for ¹³C shifts, quantum chemistry methods are often more precise for ¹H shifts and can be invaluable for elucidating the correct structure of regioisomers. figshare.comnih.gov The choice of functional, basis set, and the inclusion of solvent effects are critical for obtaining accurate predictions. figshare.com

Illustrative Predicted ¹H NMR Chemical Shifts:

The following table shows hypothetical ¹H NMR chemical shifts for this compound, estimated based on data for related pyridine (B92270) and thiazole (B1198619) structures.

Proton PositionPredicted Chemical Shift (ppm)
H-28.9
H-68.5
H-77.5

Similarly, the vibrational frequencies in an IR spectrum can be calculated. These calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical level. acs.org The calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com

If this compound were part of a series of compounds being evaluated for a specific biological activity (e.g., as kinase inhibitors), a QSAR model could be developed. nih.gov This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

A statistical method, such as Multiple Linear Regression (MLR), would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. chemrevlett.comchemrevlett.com For instance, a QSAR study on pyridine-substituted pyrimidines as Mer kinase inhibitors successfully identified key structural features influencing their potency. nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The presence of a chloro substituent, for example, has been shown in some QSAR studies to enhance biological activity. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Chlorothiazolo 4,5 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of 4-Chlorothiazolo[4,5-C]pyridine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals.

For the proton NMR (¹H NMR) spectrum, one would expect to observe signals corresponding to the aromatic protons on the pyridine (B92270) and thiazole (B1198619) rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. pw.edu.pl In deuterated chloroform (B151607) (CDCl₃), typical pyridine protons resonate between δ 7.0 and 9.0 ppm. hmdb.ca The integration of these signals would confirm the number of protons, while the coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons.

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the carbon skeleton. The number of distinct signals would indicate the molecular symmetry. The chemical shifts of the carbon atoms would be characteristic of their chemical environment, with carbons attached to heteroatoms (N, S, Cl) exhibiting distinct shifts. rsc.org

To establish the complete bonding framework, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY experiments would identify proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC, which detects longer-range couplings (2-3 bonds), would be crucial for connecting the different fragments of the molecule and confirming the position of the chlorine atom and the fusion of the thiazole and pyridine rings.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₃ClN₂S). nih.gov

Electron ionization (EI) mass spectrometry would reveal the fragmentation pattern of the molecule. The fragmentation pathways are governed by the stability of the resulting ions and can provide valuable structural information. For this compound, one would anticipate the initial observation of the molecular ion peak [M]⁺. Subsequent fragmentation could involve the loss of the chlorine atom, hydrogen cyanide (HCN) from the pyridine ring, or other characteristic neutral losses, providing clues about the connectivity of the heterocyclic system. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum, with the molecular ion region showing two peaks separated by two mass units. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound would be expected to show a series of absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and C-Cl bonds within the molecule.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-S, C-Cl) and angles would confirm the geometry of the fused rings.

Planarity: The analysis would determine the degree of planarity of the thiazolo[4,5-c]pyridine (B1315820) ring system.

Intermolecular interactions: The crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state properties of the compound.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π→π* and n→π* electronic transitions.

The aromatic nature of the fused heterocyclic system would give rise to intense π→π* transitions, likely in the ultraviolet region. The presence of heteroatoms with non-bonding electrons (n) could lead to weaker n→π* transitions at longer wavelengths. researchgate.net The positions and intensities of these absorption maxima (λ_max) are characteristic of the chromophore and can be influenced by the solvent polarity. This data provides insights into the electronic structure and conjugation within the molecule.

Research Applications and Potential Areas for 4 Chlorothiazolo 4,5 C Pyridine in Chemical Biology

Antimicrobial Research Applications

The thiazolo[4,5-c]pyridine (B1315820) nucleus is a key structural motif in the design of new antimicrobial compounds. Investigations into its derivatives have demonstrated a broad spectrum of activity against various microbial pathogens, establishing it as a promising lead structure for further development.

Derivatives of the thiazolo[4,5-c]pyridine scaffold have been synthesized and assessed for their efficacy against a range of bacteria. In one study, novel thiazolo[4,5-b]pyridin-5-ones were designed and evaluated for their antibacterial properties. These compounds generally showed moderate activity, with one derivative, compound 4p, demonstrating the best results with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 0.12–0.47 mg/mL and 0.23–0.94 mg/mL, respectively. researchgate.net Three compounds from this series were also tested against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, and showed greater potential for inhibiting biofilm formation than ampicillin. researchgate.net Another study focused on quaternized pyridine-thiazole derivatives, which exhibited broad-spectrum antibacterial activity. nih.gov A specific derivative, 10b, was highly effective against five clinical MRSA isolates and demonstrated a strong capacity to damage bacterial biofilms. nih.gov

Further research into thiazolo[4,5-b]pyridine (B1357651) derivatives confirmed synergistic activity with existing antibiotics. researchgate.net When used in combination with amoxicillin, certain derivatives showed enhanced activity against ESβL-producing Klebsiella pneumoniae. researchgate.net

Table 1: Antibacterial Activity of Thiazolo[4,5-b]pyridin-5-one Derivatives

CompoundTest StrainMIC (mg/mL)MBC (mg/mL)Source
Compound 4pVarious Bacteria0.12 - 0.470.23 - 0.94 researchgate.net
Compound 4gResistant Strains (MRSA, P. aeruginosa, E. coli)Not specifiedNot specified researchgate.net
Compound 4nResistant Strains (MRSA, P. aeruginosa, E. coli)Not specifiedNot specified researchgate.net

This interactive table summarizes the antibacterial efficacy of selected thiazolo[4,5-b]pyridin-5-one derivatives.

The pyridine (B92270) nucleus is a component of many compounds with recognized therapeutic properties, including antiviral activity. nih.govmdpi.com This has prompted research into pyridine derivatives as potential treatments for viral infections. In the search for new anti-influenza drugs, a series of pyridine C-nucleoside analogues were designed based on the structure of Favipiravir (T-705), a broad-spectrum antiviral agent. nih.gov One of these compounds exhibited potent inhibition of influenza virus replication in cell-based assays, and its triphosphate form was found to be an inhibitor of the influenza A polymerase. nih.gov Additionally, a patent has been filed for an imidazo[4,5-c]pyridine compound for use in antiviral treatment, highlighting the perceived potential of this chemical family. google.com While direct research on 4-Chlorothiazolo[4,5-c]pyridine against HIV is not prominent, the general success of pyridine-containing heterocycles in antiviral research suggests this could be a viable area for future investigation.

The antifungal potential of thiazolo[4,5-c]pyridine derivatives has also been explored. In a study of thiazolo[4,5-b]pyridin-5-ones, compound 4i was identified as having the most potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) ranging from 0.12–0.47 mg/mL and a Minimum Fungicidal Concentration (MFC) of 0.23–0.94 mg/mL. researchgate.net Molecular docking studies suggested that the mechanism of this antifungal action is likely the inhibition of 14α-lanosterol demethylase. researchgate.net Another investigation into thiazolo[4,5-b]pyridine derivatives found that one compound displayed notable activity against Candida albicans, with an MIC of 12.5 μg/mL. researchgate.net The broader class of pyridine-containing compounds has consistently shown promise as antifungal agents. nih.govmdpi.com

Table 2: Antifungal Activity of Thiazolo[4,5-b]pyridine Derivatives

CompoundTest StrainMICMFCSource
Compound 4iFungal Strains0.12 - 0.47 mg/mL0.23 - 0.94 mg/mL researchgate.net
Unspecified Thiazolo[4,5-b]pyridine DerivativeCandida albicans12.5 µg/mLNot specified researchgate.net

This interactive table presents the antifungal activity data for specific thiazolo[4,5-b]pyridine derivatives.

Anticancer and Antiproliferative Research

The this compound scaffold is an attractive starting point for the design of novel anticancer agents. Numerous derivatives have been synthesized and tested for their ability to inhibit cancer cell growth, with research also focusing on their underlying mechanisms of action.

A significant body of research has demonstrated the in vitro cytotoxic effects of thiazolo[4,5-c]pyridine derivatives across various human cancer cell lines. In one study, novel thiazolo[5,4-b]pyridine (B1319707) derivatives were identified as potent c-KIT inhibitors, a key target in gastrointestinal stromal tumors (GIST). nih.gov The anti-proliferative activities of these compounds were assessed on c-KIT dependent cancer cells, GIST-T1, and HMC1.2. nih.gov Derivatives 6r, 6s, 7c, and 7h showed antiproliferative effects on GIST-T1 cells that were comparable or slightly better than the established drug imatinib, which had a 50% growth inhibition (GI50) value of 0.02 μM. nih.gov

Another study explored a series of chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines and found that all tested compounds displayed significant cytotoxic effects, with particularly potent activity against T47D breast cancer cells. nih.gov Furthermore, research into conjugates linking triazole and oxindole (B195798) moieties produced compound 10b, which showed high cytotoxic activity against several cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxic Activity of Thiazolo[4,5-c]pyridine Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResultSource
Imatinib (Reference)GIST-T1 (Gastrointestinal Stromal Tumor)GI500.02 µM nih.gov
Derivative 6rGIST-T1 (Gastrointestinal Stromal Tumor)GI50Comparable to Imatinib nih.gov
Derivative 6sGIST-T1 (Gastrointestinal Stromal Tumor)GI50Comparable to Imatinib nih.gov
Derivative 7cGIST-T1 (Gastrointestinal Stromal Tumor)GI50Comparable to Imatinib nih.gov
Derivative 7hGIST-T1 (Gastrointestinal Stromal Tumor)GI50Comparable to Imatinib nih.gov
Chlorinated indeno[1,2-b]pyridinesT47D (Breast Cancer)CytotoxicityPotent Activity nih.gov
Compound 10b (triazol-oxindole conjugate)A375, PC3, LNCaP, MDA MB231CytotoxicityHigh Activity nih.gov

This interactive table summarizes the in vitro cytotoxic activity of various pyridine-based compounds against specific cancer cell lines.

Understanding the mechanism of action is crucial for drug development. Research into thiazolo[4,5-c]pyridine derivatives has often focused on their ability to induce apoptosis, or programmed cell death, in cancer cells. One study on a pyrano-pyridine derivative identified it as a potent inducer of apoptosis in K562 leukemia cells, with an IC50 value of 20 μM. nih.gov The mechanism was found to involve a significant increase in cellular reactive oxygen species (ROS), leading to oxidative stress and ultimately apoptosis. nih.gov

Similarly, a triazol-linked oxindole-thiosemicarbazone conjugate, compound 10b, was found to induce apoptosis by altering the balance of key regulatory proteins; it upregulated the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov Further studies on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine derivatives demonstrated that their anticancer activity in colon cancer cells is related to the initiation of apoptosis through both the intrinsic pathway, involving a decrease in mitochondrial membrane potential, and the extrinsic pathway, marked by an increase in caspase-8 activity. mdpi.com The thiazolo[5,4-b]pyridine derivative 6r was also found to induce apoptosis and cause cell cycle arrest. nih.gov

Anti-inflammatory Research Potential

The therapeutic scaffold of thiazolopyridine, a fusion of thiazole (B1198619) and pyridine rings, has garnered attention in the exploration of novel anti-inflammatory agents. While direct studies on this compound are not extensively documented in publicly available research, the potential of the broader class of thiazolopyridine derivatives is evident from various studies on its isomers, particularly thiazolo[4,5-b]pyridines. These related compounds provide a strong rationale for investigating the anti-inflammatory capacity of this compound.

Derivatives of thiazolo[4,5-b]pyridin-2-one have been synthesized and evaluated for their anti-inflammatory effects using in vivo models, such as the carrageenan-induced rat paw edema test. pensoft.netpensoft.net In these studies, several synthesized compounds demonstrated significant anti-inflammatory activity, with some even exhibiting potency comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. pensoft.netpensoft.netbiointerfaceresearch.comukrbiochemjournal.org For instance, certain N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones were found to be particularly effective. pensoft.netpensoft.net

The mechanism of action for some of these derivatives is thought to involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX). Molecular docking studies have suggested that thiazolo[4,5-b]pyridine derivatives can effectively bind to the active site of COX-2, a key enzyme in the inflammatory pathway. ukrbiochemjournal.org The modification of the thiazolo[4,5-b]pyridine core, such as the introduction of chloroacetamide substituents at the N3 position or an ethyl acetate (B1210297) group on a linked thiol, has been shown to enhance the anti-inflammatory effect. biointerfaceresearch.com

Given that different isomers of a heterocyclic scaffold can exhibit similar biological activities, the demonstrated anti-inflammatory potential of thiazolo[4,5-b]pyridines provides a compelling basis for the investigation of this compound and its derivatives as a new class of anti-inflammatory agents.

Research in Neurological Disorders

The exploration of fused heterocyclic compounds in the context of neurological disorders has identified several promising scaffolds. Although direct research on this compound for neurological applications is limited, the therapeutic potential of structurally related thiazole and pyridine-containing molecules suggests this is a viable area for future investigation.

For example, derivatives of the isomeric thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been developed as potent and selective inverse agonists of the adenosine (B11128) A2A receptor. nih.gov This receptor is a key target in the development of treatments for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. nih.gov The ability to modulate this receptor highlights the potential of the broader thiazolopyrimidine and, by extension, thiazolopyridine families in neuropharmacology.

Furthermore, a patent for 2,4-thiazolidinedione (B21345) derivatives outlines their use in the treatment of central nervous system (CNS) disorders, indicating the relevance of the thiazole ring system in this therapeutic area. google.com While distinct from the thiazolopyridine core, it underscores the versatility of thiazole-based compounds in CNS drug discovery. Reviews on other heterocyclic systems, such as pyrazoline derivatives, also point to their significant roles in targeting neurological disorders through various mechanisms, including the inhibition of monoamine oxidase and acetylcholinesterase. researchgate.net

These findings, centered on related heterocyclic systems, provide a foundation for proposing that this compound could serve as a novel scaffold for the design of agents targeting neurological pathways. Future research could explore its potential to interact with key CNS receptors and enzymes.

Modulation of Specific Biological Targets

The unique structural features of this compound make it an intriguing candidate for the modulation of specific biological targets that are implicated in a range of diseases. While direct evidence of its interaction with the following targets is yet to be established, the activities of related heterocyclic compounds provide a strong rationale for investigation.

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Modulation

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing its ligand, 2'3'-cGAMP. nih.gov Inhibition of ENPP1 is therefore a promising strategy for enhancing the immune response in cancer immunotherapy. nih.gov The search for potent and selective ENPP1 inhibitors has led to the exploration of various heterocyclic scaffolds.

Notably, derivatives of 1H-imidazo[4,5-b]pyridine have been identified as a basic scaffold for ENPP1 inhibitors. researchgate.net This highlights the potential of fused pyridine systems in targeting this enzyme. More recently, imidazo[1,2-a]pyrazine (B1224502) derivatives have been discovered as highly potent and selective ENPP1 inhibitors, demonstrating significant inhibitory activity and the ability to enhance the mRNA expression of downstream targets of the STING pathway. nih.gov Given the structural similarities between these scaffolds and thiazolo[4,5-c]pyridine, it is plausible that derivatives of this compound could also exhibit ENPP1 inhibitory activity.

Stimulator of Interferon Genes (STING) Modulation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation can lead to potent anti-tumor immune responses. While many STING agonists are cyclic dinucleotides, there is growing interest in the development of small molecule modulators. The thiazolopyridine scaffold represents a potential starting point for the design of novel STING modulators. Although no direct modulation of STING by this compound has been reported, the general principle of targeting this pathway with small heterocyclic molecules is an active area of research.

Role as Lead Compounds in Rational Drug Design and Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The development of such leads is a critical step in the drug discovery process. The thiazolopyridine scaffold, including the specific structure of this compound, holds promise as a source of lead compounds for various therapeutic targets.

The utility of the isomeric thiazolo[5,4-b]pyridine scaffold has been demonstrated in the development of inhibitors for the c-KIT kinase, a target in cancer therapy, particularly for gastrointestinal stromal tumors (GIST). nih.govnih.govresearchgate.net Researchers have synthesized and conducted structure-activity relationship (SAR) studies on these derivatives to overcome resistance to existing drugs like imatinib. nih.govnih.govresearchgate.net This work showcases the potential of the thiazolopyridine core to serve as a foundation for the rational design of kinase inhibitors. The functionalization at different positions of the thiazolo[5,4-b]pyridine ring system has been explored to optimize binding to the ATP-binding site of various kinases. nih.gov

The combination of the thiazole and pyridine rings, both of which are considered "privileged structures" in medicinal chemistry, creates a bicyclic system with multiple sites for chemical modification. dmed.org.ua This allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets. The inherent biological activities associated with both thiazole and pyridine moieties, including anti-inflammatory, antimicrobial, and antitumor effects, further enhance the potential of the fused system as a source of lead compounds. dmed.org.ua Therefore, this compound and its derivatives represent a valuable, yet underexplored, platform for the discovery of new therapeutic agents.

Future Directions and Emerging Research Avenues for 4 Chlorothiazolo 4,5 C Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The future of 4-Chlorothiazolo[4,5-C]pyridine synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methods. Current research is focused on direct C-H coupling reactions and N-oxide rearrangement chemistry to functionalize the parent thiazolo[4,5-c]pyridine (B1315820) core. researchgate.net These approaches aim to reduce the number of synthetic steps, minimize waste, and provide access to a wider range of derivatives. researchgate.net

Key areas for future exploration include:

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve energy efficiency in the synthesis of thiazolo[4,5-c]pyridine derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts can provide high stereo- and regioselectivity under mild reaction conditions, offering a green alternative to traditional chemical catalysts.

Photoredox Catalysis: Visible-light-mediated reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling novel transformations of the this compound scaffold.

Design and Synthesis of Advanced Multi-Targeting Analogues

The structural rigidity and diverse substitution points of the this compound scaffold make it an ideal candidate for the design of multi-target drugs. By strategically modifying different positions of the heterocyclic ring system, researchers can develop analogues that interact with multiple biological targets simultaneously. This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient.

For instance, derivatives of the related thiazolo[5,4-b]pyridine (B1319707) have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer cell signaling. nih.gov Future research could explore the design of this compound analogues that not only inhibit PI3Ks but also other key cancer-related targets like receptor tyrosine kinases or apoptosis-regulating proteins. nih.gov

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of this compound-based compounds, a synergistic approach combining computational modeling and experimental validation is crucial. Molecular docking and dynamics simulations can provide valuable insights into the binding modes and interactions of these molecules with their biological targets. nih.govnih.gov

Computational TechniqueApplication in this compound Research
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding stability.
Quantum Mechanics/Molecular Mechanics (QM/MM) Offers a high-level of theory for studying reaction mechanisms and enzymatic catalysis.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to predict the biological activity of compounds based on their chemical structure.

These computational predictions must be validated through rigorous experimental studies, including enzymatic assays, biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry), and cellular assays. nih.govnih.gov This integrated approach will facilitate a deeper understanding of the structure-activity relationships and guide the rational design of more potent and selective analogues.

Expansion of Biological Target Landscape and Phenotypic Screening

While current research on thiazolopyridine derivatives has largely focused on specific protein targets like kinases, there is a vast and underexplored biological landscape for these compounds. nih.govnih.gov Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, offers a powerful strategy to identify novel biological activities.

High-content screening platforms can be employed to systematically evaluate libraries of this compound derivatives for their effects on a wide range of cellular processes, such as cell proliferation, apoptosis, migration, and differentiation. This unbiased approach has the potential to uncover unexpected therapeutic applications and identify novel biological targets for this versatile scaffold.

Application of Advanced Analytical Techniques for Complex Chemical Biology Systems

The study of this compound and its analogues in complex biological systems necessitates the use of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the structural characterization of novel derivatives. nih.govnih.gov

Furthermore, techniques such as:

Chemical Proteomics: To identify the protein targets of bioactive compounds directly in their native cellular environment.

Metabolomics: To understand the metabolic consequences of treating cells or organisms with this compound derivatives.

In-cell NMR: To study the interactions and conformational changes of these compounds within living cells.

will be instrumental in elucidating their mechanisms of action and off-target effects.

Contribution to Broader Heterocyclic and Medicinal Chemistry Paradigms

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs. nih.gov The exploration of this compound and its derivatives will undoubtedly contribute to the broader understanding of heterocyclic chemistry and its application in drug discovery. dmed.org.uaslideshare.net

The unique electronic properties and reactivity of this fused heterocyclic system can inspire the development of new synthetic methodologies and chemical transformations. Moreover, the discovery of novel biological activities for this compound analogues could lead to the validation of new drug targets and the development of innovative therapeutic strategies for a range of diseases.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 4-Chlorothiazolo[4,5-C]pyridine and its derivatives?

  • Methodological Answer : Synthesis often involves halogenation of precursor heterocycles or glycosylation reactions. For example, glycosylation of 4-chloro-triazolo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride produces nucleoside derivatives, where isomer ratios (1-, 2-, or 3-ribosyl) depend on reaction conditions like temperature and protecting groups . Commercial pyridine derivatives (e.g., 2-bromo-5-fluoropyridine) can also serve as starting materials for coupling reactions, as demonstrated in triazolo[4,5-c]pyridine synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : UV-Vis spectroscopy, NMR, and X-ray crystallography are standard. UV spectral comparisons with methylated analogs (e.g., 3-methyl-triazolo[4,5-c]pyridine) help identify glycosylation sites . DFT calculations (e.g., B3LYP/6-31G(d,p) level) predict vibrational modes and bond parameters, validated against experimental IR/Raman data and X-ray crystallography .

Q. What safety protocols are recommended for handling thiazolo[4,5-c]pyridine compounds?

  • Methodological Answer : Use nitrile gloves, flame-retardant lab coats, and proper ventilation. Gloves should be inspected for integrity and disposed of per EHS guidelines. Respiratory protection may be required for aerosol-prone processes, as outlined in chemical safety data sheets .

Advanced Research Questions

Q. How can reaction conditions be optimized to control isomer selectivity in nucleoside derivatization?

  • Methodological Answer : Isomer ratios (e.g., 1- vs. 3-ribosyl derivatives) depend on glycosylation agents, solvents, and catalysts. For example, using 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride with 4-chloro-triazolo[4,5-c]pyridine under reflux conditions yields a 34% total nucleoside yield, with isomers separated via column chromatography . Adjusting reaction time and temperature can shift selectivity toward desired products.

Q. How should researchers resolve contradictions in reported spectral data for thiazolo[4,5-c]pyridine derivatives?

  • Methodological Answer : Use DFT-based vibrational analysis to model IR/Raman spectra and validate experimental peaks . For UV discrepancies, standardize solvent and pH conditions during measurements. Comparative NMR studies (e.g., anomeric proton chemical shifts in ribosylated derivatives) can clarify structural assignments .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., Hsp90 client protein degradation in A431 cells) and in vivo pharmacokinetic studies (e.g., brain:plasma ratio measurements in mice) are common . Molecular docking and quantum mechanical calculations predict binding interactions with enzymes like SSAO, as seen in imidazo[4,5-c]pyridine-derived inhibitors .

Q. How does substituent placement (e.g., chloro vs. methyl groups) influence the physicochemical properties of thiazolo[4,5-c]pyridine?

  • Methodological Answer : Substituents alter hydrophobicity (logP) and hydrogen-bonding capacity. For example, 4-methyl-thiazolo[4,5-c]pyridine has distinct XlogP and topological polar surface area compared to chloro-substituted analogs . DFT-calculated bond angles and vibrational modes further reveal steric and electronic effects .

Data Contradiction Analysis

Q. How to interpret conflicting reports on glycosylation site specificity in thiazolo[4,5-c]pyridine nucleosides?

  • Methodological Answer : Use UV spectral comparisons between ribosylated and methylated analogs to identify glycosylation sites, as empirical "methyl rules" may fail . For example, 1-ribosyl derivatives of triazolo[4,5-c]pyridine show UV profiles distinct from 3-ribosyl isomers, validated via deblocking and thiation studies .

Methodological Tables

Parameter Example Data Reference
DFT Calculation LevelB3LYP/6-31G(d,p)
Glycosylation Isomer Ratio11% (1-ribosyl), 12% (2-ribosyl), 8% (3-ribosyl)
XlogP for 4-Chloro Analog~0.2 (calculated)
Brain:Plasma Ratio (in vivo)Low (<0.5)

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Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothiazolo[4,5-C]pyridine
Reactant of Route 2
4-Chlorothiazolo[4,5-C]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.